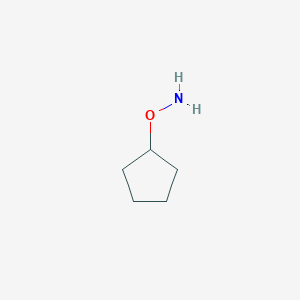

O-cyclopentylhydroxylamine

Description

Historical Context of O-Alkylhydroxylamines in Chemical Synthesis

The study of hydroxylamines and their derivatives is a well-established field within organic chemistry. wikipedia.org O-Alkylhydroxylamines, characterized by an alkyl group attached to the oxygen atom of hydroxylamine (B1172632), have long been recognized as versatile reagents and intermediates. nih.gov Historically, their synthesis has been approached through various methods. A modified Gabriel synthesis, for instance, has been employed to produce a range of O-substituted hydroxylamines. mcmaster.ca More contemporary methods include the Mitsunobu reaction using N-hydroxyphthalimide followed by deprotection, which provides a one-pot process from the corresponding alcohol. nih.gov Another significant advancement is the electrophilic amination of alkoxides using reagents like 3-trichloromethyloxaziridine, offering a novel protocol for O-amination. rsc.org

Beyond their synthesis, O-alkylhydroxylamines have been pivotal as intermediates. They react with aldehydes and ketones to form oximes, a classic transformation used in the purification and characterization of carbonyl compounds. wikipedia.org In more recent decades, their role has expanded significantly. Researchers have identified O-alkylhydroxylamines as a promising structural class for the development of mechanism-based enzyme inhibitors. nih.gov For example, studies on bovine serum amine oxidase and other diamine oxidases have utilized these compounds to probe enzyme mechanisms and activity. mcmaster.ca This evolution from simple reagents to key components in the design of bioactive molecules highlights their enduring importance in chemical synthesis. nih.govnih.gov

Scientific Significance of O-Cyclopentylhydroxylamine as a Synthetic Intermediate

The scientific significance of this compound lies in its utility as a specialized reagent for introducing the cyclopentyloxyamino moiety into larger, more complex molecules. This function is particularly valuable in the field of medicinal chemistry, where the incorporation of specific cyclic structures can influence a molecule's pharmacological properties.

Research has demonstrated its application in the synthesis of novel therapeutic agents. For instance, this compound hydrochloride is a key reactant in the creation of sulfamoylbenzamide derivatives, which have been investigated as potential effectors of Hepatitis B Virus (HBV) capsid assembly. nih.gov In this synthesis, it reacts with a key intermediate to form the desired N-(cyclopentyloxy)sulfamoyl group. nih.gov

Another innovative application is in the construction of DNA-encoded libraries (DELs), which are vast collections of compounds used in drug discovery. nih.gov this compound has been successfully used in a DNA-compatible [3+2] nitrone-olefin cycloaddition reaction. nih.govamazonaws.com This reaction creates topographically complex isoxazolidine (B1194047) scaffolds, a structural motif present in various bioactive natural products but not commonly found in DELs. nih.gov The compound's ability to react under mild, DNA-compatible conditions to form nitrones in situ makes it a valuable tool for diversifying the chemical space of these libraries. nih.gov

Furthermore, this compound is listed as a precursor for the synthesis of complex acetamide (B32628) derivatives, indicating its role as a fundamental building block in multi-step synthetic pathways. lookchem.com Patents also describe its preparation and subsequent use in synthesizing derivatives intended to act as inhibitors for targets like VEGF receptor tyrosine kinase, which is associated with cell proliferation. googleapis.com

Interactive Table: Applications of this compound as a Synthetic Intermediate

| Application Area | Synthetic Transformation | Resulting Compound Class | Research Focus | Source(s) |

| Antiviral Agents | Reaction with a sulfonyl chloride intermediate | Sulfamoylbenzamide derivatives | HBV Capsid Assembly Effectors | nih.gov |

| Drug Discovery (DELs) | In situ nitrone formation and [3+2] cycloaddition with olefins | DNA-conjugated polycyclic isoxazolidines | Expanding chemical diversity of DNA-encoded libraries | nih.govamazonaws.com |

| Oncology Research | Intermediate in multi-step synthesis | Substituted amide derivatives | VEGF Receptor Tyrosine Kinase Inhibitors | googleapis.com |

| Organic Synthesis | Reactant for imino-acetamide synthesis | (E)-2-(3-chloro-4-methanesulfonyl-phenyl)-2-cyclopentyloxyimino-N-(6-methoxy-benzothiazol-2-yl)-acetamide | Creation of complex organic molecules | lookchem.com |

| Heterocyclic Chemistry | Reactant in intramolecular nitrone cycloadditions | Polycyclic compounds | Synthesis of complex polycycles | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

O-cyclopentylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-7-5-3-1-2-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWCBAWGNJYHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558994 | |

| Record name | O-Cyclopentylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76029-50-0 | |

| Record name | O-Cyclopentylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Cyclopentylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O Cyclopentylhydroxylamine and Its Derivatives

Direct Synthetic Routes to O-Cyclopentylhydroxylamine

The direct synthesis of this compound primarily involves the utilization of cyclopentyl-containing starting materials. These methods focus on the introduction of the hydroxylamine (B1172632) functionality onto the cyclopentyl ring.

Preparation from Cyclopentyl Precursors

A common approach for the synthesis of this compound involves the reaction of a suitable cyclopentyl precursor with a hydroxylamine derivative. One documented method includes the reaction of cyclopentylamine (B150401) with hydroxylamine. Another strategy may involve the nucleophilic substitution of a good leaving group on a cyclopentyl ring by a protected hydroxylamine species, followed by deprotection. The specifics of the reaction conditions, such as solvent, temperature, and stoichiometry, are crucial for optimizing the yield and purity of the final product.

Salt Formation and Purification Strategies

Due to the basic nature of the nitrogen atom, this compound can readily form salts with various acids. This property is often exploited for purification. The hydrochloride salt, this compound hydrochloride, is a common and stable form of the compound. google.commolbase.com Purification of this salt can be effectively achieved through recrystallization. A mixture of ethanol (B145695) and water is a reported solvent system for this purpose, leading to a product with high purity (greater than 98%). The formation of a crystalline salt facilitates the removal of impurities that may be present in the crude reaction mixture.

Synthesis of Substituted this compound Derivatives

The reactivity of the nitrogen atom in this compound allows for the synthesis of a wide array of substituted derivatives through N-alkylation, N-arylation, and N-acylation reactions.

N-Alkylation and N-Arylation Strategies

The introduction of alkyl or aryl groups at the nitrogen atom of this compound can be achieved through various synthetic methods.

N-Alkylation: N-alkylation is a fundamental transformation in organic synthesis and can be accomplished by reacting the amine with an alkylating agent. acsgcipr.org Traditional methods often involve the use of alkyl halides or sulfonates in an SN2 reaction. acsgcipr.org More modern and "greener" approaches include catalytic methods like the direct amination of alcohols using transition metal catalysts, such as those based on rhodium, iridium, and ruthenium. nih.govrsc.org These catalytic systems often operate under mild conditions and offer high selectivity for monoalkylation. rsc.orgorganic-chemistry.org For instance, a commercially available ruthenium complex has been shown to effectively catalyze the N-alkylation of aromatic amines with primary alcohols. nih.gov

N-Arylation: The formation of a carbon-nitrogen bond between an aryl group and the hydroxylamine nitrogen is typically achieved through cross-coupling reactions. The Buchwald-Hartwig amination is a widely used method for this purpose. uni-muenchen.de Other strategies include the Chan-Lam coupling, which utilizes arylboronic acids in the presence of a copper catalyst. organic-chemistry.org Transition-metal-free N-arylation methods have also been developed, using reagents like o-silylaryl triflates in the presence of a fluoride (B91410) source. organic-chemistry.org Recent advancements have also demonstrated the use of low-valent tungsten complexes for visible-light-mediated amination of boronic acids with nitroaromatics. organic-chemistry.org

A specific example of an N-alkylated derivative is N-allyl-O-benzoyl-N-cyclopentylhydroxylamine, which was synthesized by reacting N-allylcyclopentanamine with benzoyl peroxide in the presence of potassium phosphate. uni-muenchen.de

Formation of O-Acyl-N-Cyclopentylhydroxylamine Derivatives

The acylation of the nitrogen atom in this compound leads to the formation of O-acyl-N-cyclopentylhydroxylamine derivatives. These compounds can be synthesized by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride. The reaction conditions can be controlled to favor N-acylation over potential O-acylation. For instance, in acidic media, the amino group can be protonated, which suppresses its nucleophilicity and favors O-acylation of a hydroxyl group if present elsewhere in the molecule. beilstein-journals.org Conversely, alkaline conditions generally favor N-acylation. beilstein-journals.org The reaction of carboxylic acids with carbodiimides can form an O-acylisourea intermediate, which can then rearrange to an N-acylurea, a related transformation. ias.ac.inresearchgate.net

A documented example is the preparation of N-allyl-O-benzoyl-N-cyclopentylhydroxylamine, where the benzoyl group is attached to the oxygen atom. uni-muenchen.de

Stereoselective Synthetic Approaches to this compound Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is an area of significant interest, particularly for applications in medicinal chemistry. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to specific stereoisomers.

Visible-light-enabled photoredox catalysis has emerged as a powerful tool for stereoselective synthesis. For example, an intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with vinylketones has been developed to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. rsc.org While not directly involving this compound, this methodology highlights a modern approach to creating complex, stereodefined amine structures. Preliminary investigations into an asymmetric version of this cycloaddition using a chiral phosphoric acid have shown promise for achieving good enantioselectivity. rsc.org

Another strategy involves the use of chiral auxiliaries. For instance, the stereoselective synthesis of bicyclo[3.2.0]heptanes has been achieved via an anion radical [2+2] photocycloaddition using chiral oxazolidinone auxiliaries attached to the substrate. mdpi.com This approach allows for the synthesis of enantioenriched products.

Furthermore, stereoselective synthesis of C-analogues of glycosylated amino acids has been accomplished using a nih.gov-Wittig sigmatropic rearrangement, where the chirality of a sugar molecule directs the stereoselective formation of the amino acid moiety. unimib.it Such strategies could potentially be adapted for the stereoselective synthesis of this compound analogues where the cyclopentyl ring or a substituent bears a stereocenter.

Table of Reaction Data

| Product | Starting Materials | Reagents/Catalysts | Solvent | Conditions | Yield | Reference |

| This compound Hydrochloride | This compound | Hydrochloric Acid | - | Salt Formation | - | google.commolbase.com |

| Purified this compound Hydrochloride | Crude this compound Hydrochloride | - | Ethanol/Water | Recrystallization | >98% purity | |

| N-Allyl-O-benzoyl-N-cyclopentylhydroxylamine | N-Allylcyclopentanamine, Benzoyl Peroxide | K₂HPO₄ | DMF | Room Temperature, 6h | - | uni-muenchen.de |

| N-Aryl Amines | Aromatic Primary Amines, Primary Alcohols | Ruthenium Complex | - | Mild Conditions | High | nih.gov |

| Di(hetero)arylamines | Boronic Acids, Nitrosoarenes | - | - | Mild, Transition-metal-free | Good | organic-chemistry.org |

Scalable Synthetic Protocols for this compound Production

The industrial-scale production of this compound necessitates synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign. While detailed proprietary industrial methods are often not publicly disclosed, the chemical literature provides insights into scalable approaches, often drawing parallels from the synthesis of structurally related compounds.

One of the key challenges in scaling up the synthesis of O-substituted hydroxylamines is the handling of potentially unstable intermediates and reagents. Research into gram-scale synthesis of related compounds, such as O-cyclopropyl hydroxylamines, has shed light on robust methods that could be adapted for this compound. nih.govnih.gov These methods often focus on the use of readily available starting materials and reagents that are suitable for large-scale reactions.

A common strategy involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. For instance, a scalable synthesis could potentially start from N-hydroxyphthalimide or a similar precursor, which is then alkylated with a cyclopentyl halide or sulfonate. The subsequent removal of the phthaloyl group would yield the desired this compound. The choice of solvent, base, and reaction conditions is crucial for optimizing the yield and purity on a large scale.

Another viable approach for scalable synthesis is the reduction of cyclopentanone (B42830) oxime. This method is attractive due to the commercial availability of cyclopentanone. The reduction can be achieved using various reducing agents, and the process would need to be optimized to selectively yield the O-alkylated hydroxylamine over the corresponding N-alkylated isomer and the primary amine. Catalytic hydrogenation presents a promising option for a clean and efficient large-scale reduction.

Furthermore, the synthesis of derivatives, such as those with phenyl substituents on the cyclopentyl ring, has been achieved on a multi-gram scale. lookchem.com These syntheses often employ stereoselective enzymatic reactions to achieve high enantiomeric purity, a factor that is of significant importance in the pharmaceutical industry. lookchem.com The use of lipases for kinetic resolution of intermediates demonstrates a scalable and green chemistry approach. lookchem.com

The table below summarizes key aspects of a potential scalable synthetic approach based on published methodologies for related compounds.

| Parameter | Description | Key Considerations for Scalability | Reference |

| Starting Materials | Cyclopentanone, Hydroxylamine hydrochloride, Protecting groups (e.g., Boc, Phthaloyl) | Availability, cost, and handling safety of raw materials. | lookchem.comnih.gov |

| Key Reactions | Oximation, Reduction of oxime, O-alkylation of protected hydroxylamine | Reaction kinetics, heat management, catalyst selection and recovery, solvent recycling. | nih.govnih.gov |

| Purification | Distillation, Crystallization, Extraction | Efficiency of separation, minimization of solvent waste, product stability during purification. | lookchem.com |

| Yield & Purity | Typically >80% for individual steps on a lab scale | Maintaining high yield and purity on a large scale requires rigorous process control. | nih.govlookchem.com |

Detailed research findings from the synthesis of related compounds highlight the importance of reaction optimization. For example, in the gram-scale synthesis of O-cyclopropyl hydroxylamine hydrochloride, the choice of solvent and the method of product isolation were critical to achieving high yield and purity. nih.gov Similarly, in the synthesis of enantiomerically pure 3-phenylcyclopentanol derivatives, the lipase-catalyzed transesterification was optimized for large-scale kinetic resolution, yielding kilograms of the desired product. lookchem.com These examples underscore the feasibility of developing robust and scalable protocols for this compound by adapting and optimizing existing synthetic strategies.

Chemical Reactivity and Mechanistic Investigations of O Cyclopentylhydroxylamine

Nucleophilic Reactivity of the O-Cyclopentylhydroxylamine Nitrogen Center

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophilic center. This inherent nucleophilicity drives its reactions with a wide range of electrophiles. The reactivity is analogous to that of other primary amines and hydroxylamine (B1172632) derivatives, where the nitrogen atom readily attacks electron-deficient centers.

One of the most characteristic reactions of O-alkylhydroxylamines is their condensation with carbonyl compounds, such as aldehydes and ketones. In this reaction, the nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon. This is followed by a dehydration step, leading to the formation of an oxime ether (specifically, a cyclopentyl oxime ether). This transformation is a reliable method for the derivatization of carbonyl compounds.

The general mechanism for this reaction involves two key stages:

Nucleophilic Addition: The nitrogen atom of this compound adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes acid- or base-catalyzed elimination of a water molecule to form the stable C=N double bond of the oxime ether.

A summary of this key reaction is presented in the table below.

| Electrophile | Reagent | Product Type |

| Aldehyde (R-CHO) | This compound | Aldoxime Ether |

| Ketone (R₂C=O) | This compound | Ketoxime Ether |

This reactivity is fundamental in synthetic chemistry for the protection of carbonyl groups or for the synthesis of various nitrogen-containing compounds.

Rearrangement Reactions Involving this compound Scaffolds

The structural framework of this compound and its derivatives allows for several types of molecular rearrangements, which are crucial for synthesizing more complex molecular architectures.

While classic unacademy.comwikipedia.org-sigmatropic rearrangements are not the most prominently documented pathway for simple O-alkylhydroxylamine systems, related rearrangements are observed in their acylated derivatives, specifically N-alkyl-O-acyl hydroxamic acids. These compounds can undergo a base-catalyzed rearrangement to produce 2-acyloxyamides in good to excellent yields. rsc.org This transformation involves the migration of an O-acyl group. The rate of this rearrangement is influenced by the electronic nature of the migrating acyl group; electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. rsc.org Crossover experiments suggest a mechanism that proceeds through the intermediacy of free acyloxy anions. rsc.org

A related, well-known reaction involving O-acyl hydroxamates is the Lossen rearrangement, which converts the hydroxamate ester into an isocyanate via migration of the amide substituent to the nitrogen atom. unacademy.comwikipedia.orglscollege.ac.in This process, however, is distinct from a direct unacademy.comwikipedia.org-shift.

This compound and its derivatives can participate in intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are particularly important for the synthesis of isoxazolidines, which are valuable building blocks in medicinal chemistry and natural product synthesis. rsc.org

The general strategy involves the reaction of an N-substituted hydroxylamine with a molecule containing an alkene or another electrophilic moiety. If these reactive groups are present within the same molecule, an intramolecular cyclization can occur. For instance, an O-alkylhydroxylamine tethered to an α,β-unsaturated ketone can undergo an intramolecular Michael addition of the nitrogen nucleophile to the double bond, followed by ring closure to form a substituted isoxazolidine (B1194047).

The reaction of N-substituted hydroxylamines with alkenals can lead to the formation of 2-substituted 3- or 5-hydroxyisoxazolidines, demonstrating the versatility of this cyclization approach. rsc.orguh.edu The specific pathway can be influenced by the substituents on the nitrogen atom and the reaction conditions. rsc.orguh.edu One-pot, three-component reactions involving hydroxylamines, alkenes, and other reagents have also been developed to efficiently construct functionalized isoxazolidine rings. nih.gov

Functional Group Interconversions and Derivatization Reactions

This compound is a versatile precursor for various functional group transformations and derivatizations beyond the formation of oxime ethers. These reactions expand its utility in organic synthesis.

One key transformation is the reaction with carboxylic acids or their activated derivatives (like acyl chlorides) to form N-cyclopentoxyamides, also known as O-cyclopentyl hydroxamic acids. This reaction involves the acylation of the nitrogen atom.

Another important derivatization is the reaction with isocyanates. The nucleophilic nitrogen of this compound attacks the electrophilic carbon of the isocyanate, yielding an N-hydroxyurea derivative, specifically N-cyclopentoxy-N'-substituted urea.

These derivatization reactions are summarized below.

| Reactant | Product Functional Group | General Product Structure |

|---|---|---|

| Aldehyde / Ketone | Oxime Ether | R₂C=N-O-Cyclopentyl |

| Acyl Chloride (R-COCl) | Hydroxamic Acid Ester (N-Cyclopentoxyamide) | R-CO-NH-O-Cyclopentyl |

| Isocyanate (R-N=C=O) | N-Hydroxyurea Derivative | R-NH-CO-NH-O-Cyclopentyl |

Transition Metal-Catalyzed Transformations Utilizing this compound

In recent years, transition metal catalysis has significantly broadened the synthetic applications of hydroxylamine derivatives. nih.goved.ac.uk this compound and related compounds can serve as valuable reagents in various metal-catalyzed cross-coupling and amination reactions. O-benzoylhydroxylamines, a related class of compounds, have been particularly highlighted as versatile electrophilic aminating agents in reactions catalyzed by copper, palladium, nickel, and cobalt. nih.goved.ac.uk

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, facilitates the coupling of amines with aryl halides. researchgate.netimperial.ac.uk Derivatives of hydroxylamine can be used in similar transformations. For example, Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl halides provides access to O-arylhydroxylamines, which are otherwise difficult to prepare. unacademy.com Furthermore, palladium catalysis enables the amination of aryl and heteroaryl halides using aqueous ammonia, a reaction that benefits from the development of specialized phosphine (B1218219) ligands to enhance catalyst stability and selectivity.

Copper-Catalyzed Reactions: Copper catalysts are effective in mediating cross-dehydrogenative coupling reactions. For instance, a copper-catalyzed reaction between N-hydroxyphthalimide and aldehydes can produce NHPI esters under mild, aqueous conditions. unacademy.com This demonstrates the potential for copper-catalyzed functionalization of hydroxylamine-related structures.

Iridium-Catalyzed Reactions: Iridium catalysts offer complementary reactivity to palladium. In the context of allylic substitutions with hydroxylamine derivatives (specifically hydroxamic acids), iridium-catalyzed reactions tend to yield branched products, whereas palladium catalysis typically affords linear products. unacademy.com This catalyst-controlled regioselectivity is a powerful tool in synthetic design.

A summary of representative metal-catalyzed transformations is provided below.

| Metal Catalyst | Reaction Type | Role of Hydroxylamine Derivative | Typical Product |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig Amination / O-Arylation | Nitrogen or Oxygen Nucleophile | Aryl Amines / O-Arylhydroxylamines |

| Copper (Cu) | Cross-Dehydrogenative Coupling | Coupling Partner | Acylated Hydroxylamine Esters |

| Iridium (Ir) | Allylic Substitution | Nucleophile | Branched O-Allyl Hydroxylamines |

Applications of O Cyclopentylhydroxylamine in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the hydroxylamine (B1172632) moiety in O-cyclopentylhydroxylamine, characterized by the presence of a nucleophilic nitrogen and an oxygen atom, makes it a valuable synthon for the construction of various heterocyclic rings. The N-O bond within the hydroxylamine structure can be strategically cleaved or incorporated into ring systems, leading to the formation of diverse and complex molecular architectures.

Synthesis of N-Heterocycles (e.g., Quinazolinones, Benzisoxazolinones)

O-Alkylhydroxylamines are recognized as useful precursors for the synthesis of nitrogen-containing heterocycles due to the reactive nature of the N-O bond. mdpi.com While specific literature detailing the direct application of this compound in the synthesis of quinazolinones and benzisoxazolinones is not extensively documented, the general reactivity of O-substituted hydroxylamines suggests their potential utility in such transformations. The synthesis of quinazolinones, for instance, often involves the condensation of anthranilic acid derivatives with various nitrogen-containing reactants. organic-chemistry.orgacgpubs.orgnih.gov The nucleophilic character of the nitrogen atom in this compound could potentially be exploited in reactions with appropriate electrophilic partners to construct the pyrimidine ring of the quinazolinone core.

Similarly, the formation of benzisoxazolinones typically involves the cyclization of a precursor containing a benzene ring fused to an isoxazolinone ring. The inherent N-O bond in this compound makes it a plausible candidate for incorporation into synthetic strategies targeting this class of N-heterocycles. The development of novel synthetic methodologies could further expand the role of this compound in accessing these and other important N-heterocyclic scaffolds.

Access to O-Heterocycles (e.g., Dihydro-Oxazines)

A notable application of hydroxylamine derivatives in the synthesis of oxygen-containing heterocycles is demonstrated in the formation of dihydro-1,2-oxazines. A convenient method for the synthesis of dihydro-4H-1,2-oxazines involves a Cloke-Wilson-type ring expansion of aryl-substituted cyclopropane carbaldehydes with a hydroxylamine salt. nih.govacs.org This reaction proceeds without the need for additives and is not sensitive to air or moisture. nih.gov

The reaction mechanism is proposed to involve the initial formation of an oxime from the reaction of the cyclopropyl carbonyl compound with the hydroxylamine. Subsequent rearrangement and ring expansion lead to the formation of the dihydro-oxazine ring. Given that this reaction utilizes a hydroxylamine salt, it is highly probable that this compound hydrochloride could serve as a suitable reactant, providing a direct route to N-cyclopentyloxy-dihydro-oxazines. These resulting O-heterocycles can be further elaborated, for example, through cycloaddition reactions to generate more complex polycyclic systems. nih.gov

Construction of Polycyclic Nitrogen-Containing Frameworks

The construction of polycyclic nitrogen-containing frameworks is a significant endeavor in organic synthesis, driven by the prevalence of such structures in natural products and pharmaceuticals. While direct applications of this compound in the synthesis of complex polycyclic systems are not widely reported, the reactivity of the hydroxylamine functional group suggests its potential as a key building block in cascade reactions designed to build molecular complexity rapidly.

For instance, cascade reactions involving aminopalladation and carbopalladation of alkenes have been utilized to synthesize tricyclic nitrogen heterocycles. nih.gov The nitrogen atom of a hydroxylamine derivative could potentially act as the initiating nucleophile in such a cascade, with the cyclopentyl group influencing the stereochemical outcome of the cyclizations. The development of novel catalytic systems could enable the incorporation of this compound into synthetic routes that generate intricate, multi-ring nitrogenous frameworks.

Precursor for Biologically Active Molecules and Pharmacological Scaffolds

The structural motif of this compound is found within or can be envisioned as a precursor to various biologically active molecules. Its utility extends to the synthesis of enzyme inhibitors and antibacterial agents, where the hydroxylamine functionality plays a crucial role in the molecule's biological activity.

Role in Enzyme Inhibitor Synthesis (e.g., Cathepsin-D, KARI Inhibitors)

O-Alkylhydroxylamines have emerged as a promising class of enzyme inhibitors. For example, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer. nih.govnih.gov These compounds are thought to act as mimics of an alkylperoxy transition state in the enzyme's catalytic cycle. nih.gov This precedent highlights the potential for the this compound scaffold to be incorporated into the design of new enzyme inhibitors.

While specific examples of this compound being used in the synthesis of Cathepsin-D or Ketol-acid reductoisomerase (KARI) inhibitors are not prominent in the literature, the general principle of using O-alkylhydroxylamines as a core fragment for inhibitor design is established. Cathepsin D, an aspartic protease, is a target in cancer therapy, and various inhibitors have been developed. nih.govmdpi.comresearchgate.net Similarly, KARI is a target for the development of novel antibacterial and antifungal agents. creative-biolabs.comuq.edu.au The cyclopentyl group in this compound could offer favorable hydrophobic interactions within the active site of these or other enzymes, making it a valuable fragment for structure-based drug design.

Table 1: Examples of O-Alkylhydroxylamines as Enzyme Inhibitors

| Compound Class | Target Enzyme | Therapeutic Area |

|---|

Advanced Spectroscopic and Structural Elucidation of O Cyclopentylhydroxylamine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum of O-cyclopentylhydroxylamine, the protons on the cyclopentyl ring would exhibit characteristic chemical shifts and coupling patterns. The proton attached to the oxygen-bearing carbon would be expected to appear at a downfield chemical shift due to the electron-withdrawing effect of the oxygen atom. The protons of the amino group (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing the chemical shifts of the carbon atoms in the molecule. The carbon atom of the cyclopentyl ring bonded to the oxyamino group would be significantly deshielded and appear at a lower field compared to the other methylene (B1212753) carbons in the ring. Quantum chemical calculations can be used to predict and systematize the effects of various substituents on the ¹³C and ¹H chemical shifts in the NMR spectra of derivatives.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives. For instance, HSQC can be used to directly correlate the signals of protons with the carbon atoms to which they are attached.

Predicted ¹H NMR Spectral Data for this compound: (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H attached to C-O | ~3.8 - 4.2 | Multiplet |

| CH₂ protons of cyclopentyl ring | ~1.4 - 1.9 | Multiplets |

| NH₂ protons | Variable (broad singlet) | Broad Singlet |

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the exact mass is 101.084063974 Da. nih.gov This high-resolution mass measurement allows for the confirmation of its molecular formula, C₅H₁₁NO.

Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly employed to generate intact molecular ions with minimal fragmentation. This is particularly useful for determining the molecular weight of the parent compound and its derivatives.

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that can help to elucidate the structure of the molecule. Understanding these fragmentation pathways is essential for the structural identification of this compound and its derivatives.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or isomers.

Gas Chromatography (GC) can be used for the analysis of volatile compounds like this compound. Coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of components in a mixture. The choice of the GC column (stationary phase) is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of compounds. For this compound, reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach. The purity of the sample can be determined by the peak area percentage in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the components of the mixture can be separated based on their polarity.

Analysis of Stereoisomeric Forms and Chiral Resolution Techniques

While this compound itself is not chiral, its derivatives can contain stereocenters, leading to the formation of stereoisomers (enantiomers and diastereomers). The separation and characterization of these stereoisomers are often crucial, as different isomers can exhibit different biological activities.

Chiral Chromatography is the most widely used method for the separation of enantiomers. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Chiral HPLC is a powerful tool for both analytical and preparative-scale resolution of chiral derivatives of this compound.

Another common method for chiral resolution is the formation of diastereomeric derivatives . wikipedia.org This involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by conventional chromatographic or crystallization techniques. wikipedia.org After separation, the chiral auxiliary can be removed to yield the pure enantiomers. wikipedia.org

The absolute configuration of the separated enantiomers can be determined by various methods, including X-ray crystallography of a suitable crystalline derivative or by using spectroscopic techniques like circular dichroism (CD) in conjunction with quantum chemical calculations.

Computational and Theoretical Investigations of O Cyclopentylhydroxylamine

Quantum Chemical Studies on Molecular Conformation and Stability

Detailed quantum chemical studies are instrumental in understanding the three-dimensional structure and relative stability of different conformations of a molecule. For O-cyclopentylhydroxylamine, such studies would provide critical insights into its behavior and reactivity.

Geometry Optimization and Energetic Analysis (e.g., DFT, HF, MP2)

A thorough computational analysis of this compound would commence with geometry optimization using various quantum mechanical methods. Techniques such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory of the second order (MP2) would be employed to locate the minimum energy structures of the molecule. Each method offers a different balance of computational cost and accuracy.

A systematic study would involve optimizing the geometry of this compound with different basis sets to ensure the results are reliable. The resulting data would typically be presented in a table comparing key geometric parameters (bond lengths, bond angles, and dihedral angles) and the calculated electronic energies for each computational method.

Table 1: Hypothetical Comparison of Optimized Geometric Parameters and Energies for this compound

| Method/Basis Set | C-O Bond Length (Å) | O-N Bond Length (Å) | C-O-N Bond Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| HF/6-31G* | Data not available | Data not available | Data not available | Data not available |

| B3LYP/6-31G* | Data not available | Data not available | Data not available | Data not available |

| MP2/cc-pVTZ | Data not available | Data not available | Data not available | Data not available |

This table is illustrative. No published data is available for this compound.

Conformational Landscapes and Intramolecular Interactions

The cyclopentyl ring in this compound is not planar and can adopt several conformations, such as the "envelope" and "twist" forms. Furthermore, rotation around the C-O and O-N single bonds introduces additional conformational possibilities. A detailed computational study would map out the potential energy surface of this compound to identify all stable conformers and the energy barriers between them.

This analysis would also reveal any significant intramolecular interactions, such as hydrogen bonding or steric hindrance, that influence the conformational preferences. The results would be crucial for understanding which shapes the molecule is likely to adopt and how this might affect its interactions with other molecules.

Mechanistic Elucidation of Reactions Involving this compound (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or decomposition, theoretical methods could be used to identify the transition states connecting reactants, intermediates, and products.

By calculating the energies of these transition states, researchers can determine the activation energies for different reaction pathways, providing a deeper understanding of the reaction kinetics. This type of analysis is invaluable for optimizing reaction conditions and predicting the formation of different products. However, no specific studies on the reaction mechanisms of this compound using transition state analysis have been published.

Molecular Modeling of Ligand-Target Interactions with this compound Derivatives

Derivatives of this compound could potentially act as ligands for biological targets such as enzymes or receptors. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, would be essential in predicting and analyzing these interactions.

These computational methods can predict the preferred binding pose of a ligand within the active site of a protein and estimate the binding affinity. Such studies are fundamental in the field of drug discovery and design. To date, there are no published molecular modeling studies detailing the interactions of this compound derivatives with specific biological targets.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes to O-Cyclopentylhydroxylamine

The accessibility of this compound is crucial for its broader application. Future research will likely focus on developing more sustainable and efficient synthetic protocols that move beyond classical methods. Key areas of development are expected to include:

Catalytic C-H Amination: Direct conversion of cyclopentane (B165970) to this compound through catalytic C-H amination would represent a significant leap in efficiency. This approach, which avoids pre-functionalization of the starting material, is a major goal in modern organic synthesis.

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce waste, and employ catalytic rather than stoichiometric reagents will be a primary focus. This could involve enzymatic synthesis or the use of renewable starting materials.

Flow Chemistry Synthesis: Continuous flow manufacturing offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could enable its on-demand production in a more controlled and efficient manner.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Mitsunobu Reaction | High reliability and broad substrate scope. | Use of stoichiometric reagents (phosphine and azodicarboxylate) which generate significant waste. |

| Alkylation of N-Hydroxy-carbamates | Milder conditions compared to some classical methods. | May require multiple steps including protection and deprotection. |

| Electrophilic Amination of Cyclopentoxide | Direct formation of the C-O-N linkage. | Requires strong bases and electrophilic nitrogen sources that can be hazardous. |

| Catalytic C-H Amination | High atom economy and step efficiency. | Achieving high selectivity and catalyst turnover remains a significant research challenge. |

Table 1: Comparison of Potential Synthetic Routes to this compound

Exploration of New Reactivity Patterns and Unprecedented Chemical Transformations

The reactivity of the N-O bond in this compound presents numerous opportunities for discovering novel chemical transformations. Future research is anticipated to explore:

Radical-Mediated Reactions: The homolytic cleavage of the N-O bond can generate aminyl radicals, which could be harnessed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition Metal Catalysis: The development of new catalytic systems that can activate the N-O bond will likely lead to unprecedented transformations. This could include cross-coupling reactions where the this compound acts as a novel aminating or oxygenating agent.

Rearrangement Reactions: Exploration of figshare.comfigshare.com-sigmatropic rearrangements, analogous to those seen with other hydroxylamine (B1172632) derivatives, could lead to the synthesis of complex nitrogen-containing heterocycles. nih.gov

Expansion of Applications in Target-Oriented Synthesis and Chemical Biology

The unique structural and electronic properties of the this compound moiety make it an attractive building block for applications in drug discovery and chemical biology.

Medicinal Chemistry: O-alkylhydroxylamines have been identified as a promising class of inhibitors for enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.gov Future work will likely involve the synthesis and evaluation of this compound derivatives as potential therapeutic agents. The cyclopentyl group can offer a favorable balance of lipophilicity and metabolic stability.

Chemical Probes: The hydroxylamine functionality can be used as a handle for bioconjugation, allowing for the attachment of fluorescent dyes, affinity tags, or other reporter molecules. mdpi.com this compound-containing probes could be developed to study biological processes in living systems.

Peptide and Protein Modification: The incorporation of this compound into peptides could lead to novel structures with enhanced stability or unique biological activities.

Advanced Computational Approaches for Predictive Chemistry and Material Design

Computational chemistry is expected to play an increasingly important role in guiding the future research of this compound.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of this compound and predict its reactivity in various chemical transformations. This can help in the rational design of new reactions and catalysts.

Virtual Screening for Drug Discovery: Computational docking studies can be employed to screen virtual libraries of this compound derivatives against biological targets, accelerating the identification of potential drug candidates.

Materials Science: Theoretical calculations can predict the properties of polymers and other materials incorporating the this compound moiety, guiding the design of new functional materials with tailored electronic or physical properties.

A summary of potential computational applications is provided in Table 2.

| Computational Method | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Reactivity Prediction | Bond dissociation energies, reaction barriers, and mechanistic insights. |

| Molecular Docking | Drug Discovery | Binding affinities and modes of interaction with biological targets. |

| Molecular Dynamics (MD) Simulations | Chemical Biology | Conformational dynamics and interactions of probes and modified biomolecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymology | Detailed mechanistic understanding of enzyme inhibition. |

Table 2: Advanced Computational Approaches for this compound Research

Q & A

Q. What are the standard protocols for synthesizing O-cyclopentylhydroxylamine in laboratory settings?

Methodological Answer: Synthesis typically involves nucleophilic substitution of cyclopentanol derivatives with hydroxylamine under controlled pH and temperature. Key steps include inert atmosphere maintenance to prevent oxidation and purification via recrystallization or column chromatography. Detailed procedural documentation, including reagent ratios and reaction monitoring (e.g., TLC), is critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, with emphasis on distinguishing hydroxylamine proton signals (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy confirms N–O and C–N bond vibrations (950–1250 cm⁻¹). Mass spectrometry (MS) validates molecular weight. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Q. How should researchers design controlled experiments to assess the stability of this compound under varying environmental conditions?

Methodological Answer: Stability studies require systematic variation of temperature, humidity, and light exposure. Use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with HPLC or GC-MS to quantify decomposition products. Include control samples and statistical analysis (e.g., ANOVA) to differentiate degradation pathways .

Q. What are the best practices for documenting synthetic yields and purity levels in accordance with academic journal standards?

Methodological Answer: Report yields as isolated masses relative to theoretical values, with purity assessed via HPLC (>95% purity recommended). Provide detailed experimental sections, including solvent systems, melting points, and spectral data. Journals often require raw data in supplementary materials for transparency .

Q. What safety protocols are essential when handling this compound in laboratories?

Methodological Answer: Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure. Store in amber vials under nitrogen to minimize decomposition. Emergency protocols should address spills and inhalation risks .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations predict transition states and reaction energetics. Validate models against experimental kinetics (e.g., Arrhenius plots) and spectroscopic intermediates. Multidisciplinary collaboration between synthetic and computational chemists ensures robust hypothesis testing .

Q. What strategies resolve discrepancies in reported reaction kinetics of this compound across studies?

Methodological Answer: Conduct systematic reviews to identify methodological variations (e.g., solvent polarity, catalyst loading). Meta-analyses should apply fixed- or random-effects models to quantify heterogeneity. Replicate key studies under standardized conditions to isolate confounding variables .

Q. How can researchers evaluate potential side reactions of this compound as a nucleophile in complex systems?

Methodological Answer: Use tandem mass spectrometry (MS/MS) or in-situ IR to detect transient intermediates. Competitive kinetic studies with isotopic labeling (e.g., ¹⁵N-hydroxylamine) track reaction pathways. Statistical design of experiments (DoE) optimizes variable isolation .

Q. What interdisciplinary approaches combine synthetic chemistry and computational analysis to optimize reaction pathways?

Methodological Answer: Machine learning algorithms trained on reaction databases (e.g., Reaxys) predict optimal conditions (e.g., solvent, catalyst). High-throughput experimentation validates predictions, while quantum mechanical calculations refine mechanistic understanding. Publish workflows in open-access formats for community validation .

Q. How should researchers address contradictions in the literature regarding this compound’s catalytic efficiency in enantioselective synthesis?

Methodological Answer: Comparative studies using chiral HPLC or X-ray crystallography assess enantiomeric excess (ee). Standardize substrate scope and reaction scales across labs. Collaborative round-robin trials with shared reagents reduce inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.